molecular formula C39H69O8P B080206 (2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate CAS No. 13397-95-0

(2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate

Cat. No. B080206
CAS RN: 13397-95-0
M. Wt: 696.934121
InChI Key: OBXRDFNCKFWKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate, also known as ODP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. ODP is a phospholipid derivative that has a unique structure, making it an interesting candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Furanoid Ester Synthesis : Studies have shown that certain unsaturated fatty esters, closely related to (2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate, are key in the synthesis of furanoid esters, which have potential applications in various chemical processes (Jie & Lam, 1977).

  • Reactivity with Sodium Borohydride : Research indicates that phenyl esters of similar compounds are highly reactive with sodium borohydride, a feature that could be significant in organic synthesis and chemical modifications (Chacón, Jamieson, & Sinclair, 1985).

  • Diels-Alder Reactions : Compounds like (2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate are involved in Diels-Alder reactions, which are crucial in the creation of cyclic compounds in organic chemistry (Whitfield, 1968).

  • Epoxidation with Potassium Peroxomonosulfate : These fatty esters are subject to epoxidation, which is essential in producing epoxy derivatives, a key process in polymer chemistry and material science (Jie & Pasha, 1998).

Biological and Pharmaceutical Applications

  • Anti-Cancer Properties : A study found that a synthetic compound derived from similar fatty acids exhibited strong effects on cancer cell proliferation, indicating potential applications in cancer therapy (Jang et al., 2009).

  • In Vitro Anti-Tumor Activities : Some polyphenol-linoleates derived from these fatty acids showed no significant in vitro anti-tumor activity, suggesting the need for further research to explore their medicinal potential (Mustafa, Khan, Ferreira, & Khan, 2007).

  • Hydrogen Sulfide Adduct Formation : Research demonstrates the ability of similar fatty acid esters to form adducts with hydrogen sulfide, which might have implications in biochemistry and pharmacology (Schwab, Rohwedder, & Gast, 1978).

  • Anti-Inflammatory Activities : Isolated compounds from plants related to these fatty acids showed promising anti-inflammatory activities, potentially useful in developing new anti-inflammatory drugs (Liu et al., 2022).

  • Urease Inhibition : Autoxidation products of similar esters have shown effectiveness in inhibiting bacterial urease, indicating possible applications in treating infections (Rosenblat, Tabak, Lie Ken Jie, & Neeman, 1993).

  • Cosmetic Applications : A study on a synthesized compound from gallic acid and linoleic acid (related to the fatty acid ) highlighted its potential as a functional material in cosmetics due to its antioxidative and skin-whitening activities (정사무엘 et al., 2008).

  • Adhesion Properties in Materials Science : Blends involving similar fatty acid derivatives have been studied for their adhesion strength to paperboard, suggesting applications in material coatings and adhesives (Nguyen, Männle, & Gregersen, 2012).

properties

CAS RN

13397-95-0

Product Name

(2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate

Molecular Formula

C39H69O8P

Molecular Weight

696.934121

IUPAC Name

(2-octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate

InChI

InChI=1S/C39H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44)

InChI Key

OBXRDFNCKFWKNY-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Other CAS RN

13397-95-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Octadeca-9,12-dienoyloxy-3-phosphonooxypropyl) octadeca-9,12-dienoate
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